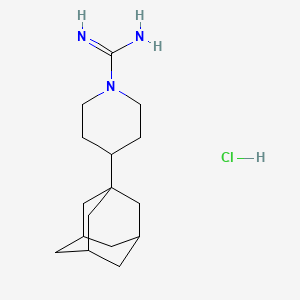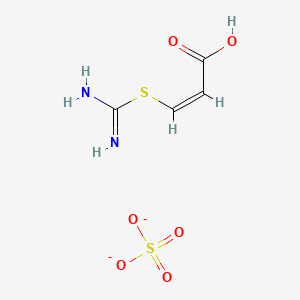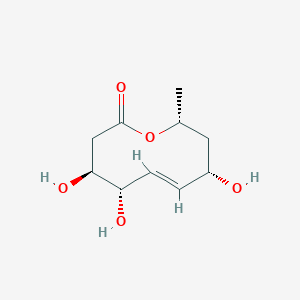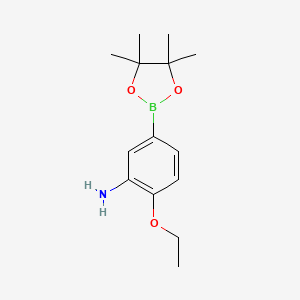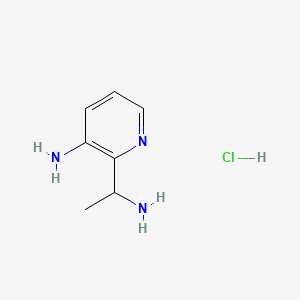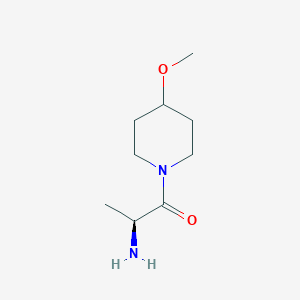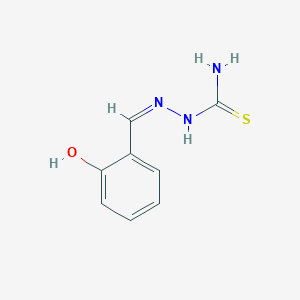
2-Hydroxybenzaldehyde thiosemicarbazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxybenzaldehyde thiosemicarbazone is an organic compound with the molecular formula C8H9N3OS. It is a derivative of thiosemicarbazone, which is formed by the reaction of thiosemicarbazide with aldehydes or ketones.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxybenzaldehyde thiosemicarbazone typically involves the condensation reaction between 2-hydroxybenzaldehyde and thiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The general reaction scheme is as follows:
2-Hydroxybenzaldehyde+Thiosemicarbazide→2-Hydroxybenzaldehyde thiosemicarbazone
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .
化学反应分析
Types of Reactions: 2-Hydroxybenzaldehyde thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiosemicarbazides.
Substitution: It can participate in nucleophilic substitution reactions, where the thiosemicarbazone moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under mild acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiosemicarbazides .
科学研究应用
2-Hydroxybenzaldehyde thiosemicarbazone has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with transition metals like copper, nickel, and zinc.
Biology: The compound exhibits significant antibacterial and antifungal activities.
Medicine: Research has shown that this compound and its metal complexes possess anticancer properties.
作用机制
The mechanism of action of 2-Hydroxybenzaldehyde thiosemicarbazone involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, forming stable complexes that can interact with biological macromolecules, such as proteins and DNA.
Pathways Involved: The anticancer activity of the compound is believed to be mediated through the induction of apoptosis (programmed cell death) in cancer cells.
相似化合物的比较
- 4-Hydroxybenzaldehyde thiosemicarbazone
- 3-Ethoxy-4-hydroxybenzaldehyde thiosemicarbazone
- 5-Chloro-2-hydroxybenzaldehyde thiosemicarbazone
- 5-Bromo-2-hydroxybenzaldehyde thiosemicarbazone
Comparison: 2-Hydroxybenzaldehyde thiosemicarbazone is unique due to its specific hydroxyl group position on the benzene ring, which influences its reactivity and biological activity. Compared to its analogs, it often exhibits higher biological activity and better metal-binding properties, making it a more versatile compound for various applications .
属性
分子式 |
C8H9N3OS |
|---|---|
分子量 |
195.24 g/mol |
IUPAC 名称 |
[(Z)-(2-hydroxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H9N3OS/c9-8(13)11-10-5-6-3-1-2-4-7(6)12/h1-5,12H,(H3,9,11,13)/b10-5- |
InChI 键 |
OHNSRYBTSVDDKA-YHYXMXQVSA-N |
手性 SMILES |
C1=CC=C(C(=C1)/C=N\NC(=S)N)O |
规范 SMILES |
C1=CC=C(C(=C1)C=NNC(=S)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1'-Acetyl-[1,4'-bipiperidine]-3-carboxylic acid](/img/structure/B11753519.png)
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11753520.png)
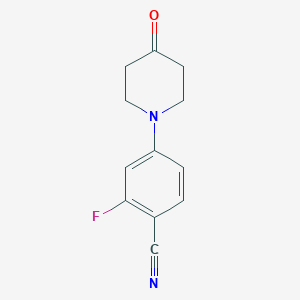
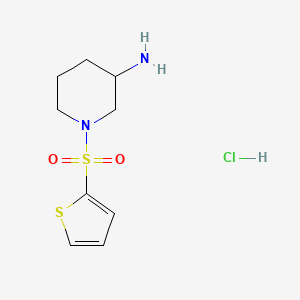
![(R)-3-([1,1'-Biphenyl]-4-yl)-2-acetamidopropanoic acid](/img/structure/B11753541.png)
![1,4-Dihydropyrido[3,4-d]pyrimidin-4-ol](/img/structure/B11753556.png)
